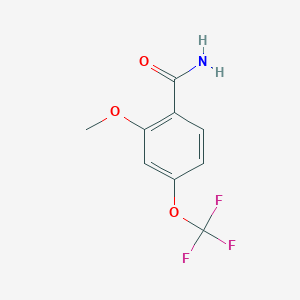

2-Methoxy-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

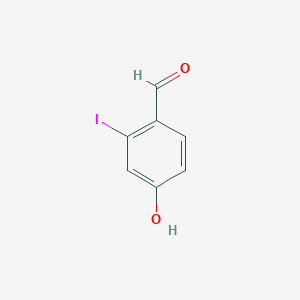

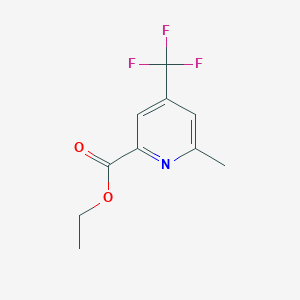

2-Methoxy-4-(trifluoromethoxy)benzamide, also known as MTB, is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 211-213°C and a molecular weight of 228.2 g/mol. MTB is synthesized through a combination of organic and inorganic reactions, and is used in a variety of laboratory experiments and research applications.

Scientific Research Applications

Trifluoromethoxylation of Aliphatic Substrates

A novel approach involving the direct trifluoromethoxylation of aliphatic substrates using 2,4‐Dinitro(trifluoromethoxy)benzene has been developed. This process, facilitated by tetrabutylammonium triphenyldifluorosilicate under microwave irradiation, marks the first instance of nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, leading to the formation of aliphatic trifluoromethyl ethers (Marrec et al., 2010).

Electron-Withdrawing Properties

The trifluoromethoxy group has been identified as a superior electron-withdrawing substituent compared to methoxy and trifluoromethyl groups. Its capacity to facilitate hydrogen/metal permutation at ortho positions, alongside a pronounced long-range effect, significantly impacts the basicity of arylmetal compounds, even from remote meta or para positions (Castagnetti & Schlosser, 2002).

Molecular Structure and Antioxidant Activity

The molecular structure and antioxidant activity of a novel benzamide derivative, analyzed through X-ray diffraction, IR spectroscopy, and DFT calculations, revealed a promising antioxidant profile. The study emphasized the compound's electronic and thermodynamic properties, suggesting its potential in antioxidative applications (Demir et al., 2015).

Redox-Neutral C-H Alkenylation

A groundbreaking synthesis technique involving the rhodium(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers has been developed. This method, showcasing broad substrate compatibility and high regioselectivity, offers a novel pathway for elaborating difluorinated compounds, underscoring the utility of fluorinated synthons in pharmaceutical and agrochemical industries (Cui et al., 2023).

Pyridinium Trifluoromethoxide Salt

The creation of an isolable pyridinium trifluoromethoxide salt from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene represents a significant advancement. This salt serves as an effective trifluoromethoxide source for SN2 reactions, facilitating the formation of trifluoromethyl ethers and illustrating the potential for nuanced manipulation in synthetic chemistry (Duran-Camacho et al., 2021).

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-(trifluoromethoxy)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions can lead to significant changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical properties and effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Additionally, toxic or adverse effects may be observed at high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall effects on cellular function .

properties

IUPAC Name |

2-methoxy-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQJWZLSVMXFLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280462 |

Source

|

| Record name | 2-Methoxy-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886500-76-1 |

Source

|

| Record name | 2-Methoxy-4-(trifluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)